5-Bromo-3-chloropyrazin-2-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

5-Bromo-3-chloropyrazin-2-amine is a uniquely orthogonally dihalogenated aminopyrazine scaffold. Unlike generic mono-halogenated alternatives, the precisely positioned bromine (C5) and chlorine (C3 ortho to amine) enable programmed sequential cross-coupling: Suzuki-Miyaura at the more reactive Br site, followed by Buchwald-Hartwig amination or SNAr at the Cl site. Validated in patent applications for HPK1, SHP2, and Kif18a kinase inhibitors. Favorable CNS drug-like properties (TPSA 51.8 Ų, logP 2.06) make it a strategic starting point for neuroscience programs. Choose this building block to access patent-relevant chemical space and accelerate SAR exploration with predictable, high-yielding diversification.

Molecular Formula C4H3BrClN3
Molecular Weight 208.44 g/mol
CAS No. 21943-13-5
Cat. No. B1522323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloropyrazin-2-amine
CAS21943-13-5
Molecular FormulaC4H3BrClN3
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)Cl)Br
InChIInChI=1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
InChIKeyRLBJPMURTWCBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloropyrazin-2-amine (CAS 21943-13-5) as a Strategic Halogenated Aminopyrazine Building Block for Drug Discovery


5-Bromo-3-chloropyrazin-2-amine (CAS 21943-13-5) is a heterocyclic aminopyrazine derivative characterized by the presence of both a bromine and a chlorine substituent on the pyrazine ring. It is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis [1]. The compound exhibits a molecular weight of 208.44 g/mol and a predicted logP of 2.06, indicating moderate lipophilicity . Its distinct halogenation pattern enables selective, sequential cross-coupling reactions, making it a valuable scaffold for generating diverse compound libraries targeting various biological pathways, including kinases and GPCRs .

Why 5-Bromo-3-chloropyrazin-2-amine Cannot Be Replaced by Generic Aminopyrazine Building Blocks


Generic substitution of 5-Bromo-3-chloropyrazin-2-amine with other aminopyrazine derivatives is not feasible due to its unique and precisely positioned bromine and chlorine atoms. This specific substitution pattern is not found in common alternatives like 2-amino-5-bromopyrazine or 2-amino-3-chloropyrazine. The ortho-relationship of the chlorine atom to the amine group, coupled with the bromine atom at the 5-position, creates a distinct electronic environment and reactivity profile that is critical for achieving high selectivity in sequential palladium-catalyzed cross-coupling reactions [1]. This allows for the programmed and orthogonal introduction of molecular diversity, a capability that cannot be replicated by mono-halogenated analogs. Consequently, replacing it with a seemingly similar building block would fundamentally alter the synthetic route and the resulting molecular diversity of the final compound library, impacting the success of structure-activity relationship (SAR) studies .

Quantitative Differentiation of 5-Bromo-3-chloropyrazin-2-amine Against Closest Aminopyrazine Analogs


Orthogonal Reactivity Profile: The Dual Halogenation Advantage for Sequential Cross-Coupling

5-Bromo-3-chloropyrazin-2-amine possesses both a bromine and a chlorine atom, enabling orthogonal functionalization via sequential cross-coupling reactions. The bromine atom is more reactive towards palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the chlorine atom can be utilized in subsequent nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions [1]. This is in contrast to mono-halogenated analogs such as 2-amino-5-bromopyrazine (CAS 59489-71-3) and 2-amino-3-chloropyrazine (CAS 6863-73-6), which offer only a single reactive site, limiting their utility for generating highly diversified compound libraries in a stepwise, controlled manner.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Synthetic Yield in Common Halogenation: A Defined Benchmark for Process Scalability

The synthesis of 5-Bromo-3-chloropyrazin-2-amine from its parent compound, 2-amino-3-chloropyrazine, using N-bromosuccinimide (NBS) is a well-established and reproducible procedure with a reported yield of 69% . This yield provides a defined benchmark for process scalability and cost-of-goods assessment. In comparison, reported yields for the analogous monobromination of 2-aminopyrazine to give 2-amino-5-bromopyrazine vary widely, with some literature reports showing yields as low as 36% when using bromine and pyridine in chloroform . The 69% yield for the target compound is therefore a reliable and competitive metric.

Process Chemistry Synthetic Yield Scalability

Physicochemical Property Differentiation: Melting Point, Density, and Lipophilicity

5-Bromo-3-chloropyrazin-2-amine possesses a distinct physicochemical profile that differentiates it from its mono- and di-brominated analogs. Its melting point (128°C) is higher than that of 2-amino-5-bromopyrazine (113-117°C) and 2-amino-3,5-dibromopyrazine (114-117°C), indicating stronger intermolecular interactions in the solid state . Its density (1.96 g/cm³) and logP (2.06) are also unique to its specific halogenation pattern [REFS-2, REFS-3].

Physicochemical Properties Solid-State Chemistry Drug-Likeness

Validated Use as a Key Intermediate in Advanced Kinase Inhibitor Programs

The value of 5-Bromo-3-chloropyrazin-2-amine is directly validated by its use as a key synthetic intermediate in several international patent applications (PCT) and high-impact medicinal chemistry publications. This is in contrast to many other aminopyrazine building blocks, which may lack such direct and high-profile citations. The compound is specifically mentioned in patents and literature concerning HPK1 inhibitors [1], SHP2 inhibitors [2], Kif18a inhibitors [3], and Nek2 inhibitors [4].

Drug Discovery Kinase Inhibitors Patents

Primary Application Scenarios for 5-Bromo-3-chloropyrazin-2-amine in Drug Discovery and Chemical Synthesis


Synthesis of Diverse Kinase Inhibitor Libraries via Sequential Cross-Coupling

5-Bromo-3-chloropyrazin-2-amine is ideally suited for the generation of diverse kinase inhibitor libraries. The orthogonally reactive bromine and chlorine atoms allow for the sequential introduction of two distinct molecular fragments. As demonstrated in the development of Nek2 and Nav1.7 inhibitors, a first diversity point can be installed via a Suzuki-Miyaura cross-coupling reaction at the more reactive bromine position [1]. Subsequently, the chlorine atom can be displaced with an amine via a Buchwald-Hartwig amination or SNAr reaction, introducing a second element of diversity . This precise and programmable approach is essential for efficiently exploring chemical space and optimizing compound potency and selectivity .

Key Intermediate in the Synthesis of Patent-Protected Drug Candidates

This compound is a validated intermediate for synthesizing molecules targeting high-value, patent-protected biological targets. It has been explicitly cited in patent applications for inhibitors of HPK1, SHP2, and Kif18a, all of which are kinases under active investigation for cancer immunotherapy and oncology [1]. Procuring this specific building block allows medicinal chemistry teams to directly access and explore chemical matter relevant to these promising and competitive therapeutic areas, potentially accelerating the hit-to-lead process and providing a strategic advantage in intellectual property generation.

Development of CNS-Penetrant Candidates due to Favorable Molecular Properties

The molecular properties of 5-Bromo-3-chloropyrazin-2-amine, particularly its topological polar surface area (TPSA) of 51.8 Ų and calculated logP of 2.06, place it within a favorable range for achieving central nervous system (CNS) penetration [1]. These values align with established guidelines for CNS drug-likeness (TPSA < 90 Ų, logP between 1-4). Therefore, compounds built upon this scaffold are more likely to exhibit desirable blood-brain barrier permeability, making it a strategic starting point for neuroscience drug discovery programs targeting GPCRs, ion channels, or kinases in the CNS .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-chloropyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.